molecular formula C24H20N4O4S B11644558 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide

4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide

Cat. No.: B11644558
M. Wt: 460.5 g/mol
InChI Key: JQCMBLWMZOVHJE-CCEZHUSRSA-N
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Description

4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate compound.

    Condensation reaction: The intermediate undergoes a condensation reaction with quinoxaline-2-amine in the presence of a suitable catalyst to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties, making this compound unique in its applications and effects.

Properties

Molecular Formula

C24H20N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H20N4O4S/c1-32-19-10-6-17(7-11-19)23(29)14-15-25-18-8-12-20(13-9-18)33(30,31)28-24-16-26-21-4-2-3-5-22(21)27-24/h2-16,25H,1H3,(H,27,28)/b15-14+

InChI Key

JQCMBLWMZOVHJE-CCEZHUSRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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